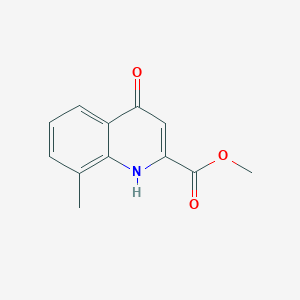

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

CAS No.: 849022-03-3

Cat. No.: VC2470903

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849022-03-3 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | LXGWTGWGUFVSGH-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |

Introduction

Physical and Chemical Properties

The physical and chemical properties of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate are fundamental to understanding its behavior in various environments and applications. Based on structural analysis and comparison with similar compounds, this quinoline derivative possesses specific characteristics that influence its handling, reactivity, and potential uses in research and development settings.

Molecular and Structural Properties

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate has the molecular formula C₁₂H₁₁NO₃, with a calculated molecular weight of approximately 217.22 g/mol. The compound features a quinoline core with three functional groups: a hydroxyl at position 4, a methyl at position 8, and a methyl carboxylate at position 2. This arrangement creates a molecule with multiple sites for chemical interactions, including hydrogen bonding through the hydroxyl group, hydrophobic interactions via the quinoline core and methyl group, and potential electrostatic interactions through the ester functionality.

The compound's structure suggests it would exhibit tautomerism, with potential equilibrium between the 4-hydroxy form and the 4-keto (quinolone) form. This tautomeric behavior is common in 4-hydroxyquinolines and can significantly influence the compound's physical properties, spectroscopic characteristics, and chemical reactivity. The presence of both hydrogen bond donors and acceptors in the structure suggests the potential for self-association and specific interactions with solvents, which would influence its solubility properties and crystallization behavior.

Based on similar quinoline derivatives, the compound likely appears as a crystalline solid at room temperature, potentially with a color ranging from white to pale yellow. The expected melting point would likely fall in the range of 150-250°C, though precise data would require experimental determination. The compound would likely display characteristic UV absorption due to its aromatic and heterocyclic nature, with maxima typically observed in the range of 270-350 nm for quinoline derivatives.

Solubility and Physical Parameters

The compound's partition coefficient (LogP) would likely fall in the range of 1.0-2.0, indicating moderate lipophilicity that could facilitate membrane permeation if considered for biological applications. This estimate is based on similar quinoline structures with comparable substituent patterns. The acid dissociation constant (pKa) of the 4-hydroxyl group would likely be in the range of 8-9, based on typical values for 4-hydroxyquinolines, suggesting that the compound would exist predominantly in its non-ionized form at physiological pH.

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | Approximately 217.22 g/mol | Calculated based on atomic weights |

| Appearance | Presumed crystalline solid | Typical for similar quinoline derivatives |

| Melting Point | Not reported | Expected range: 150-250°C based on similar compounds |

| Solubility | Limited water solubility; soluble in organic solvents | Common solvents include DMSO, DMF, methanol |

| LogP | Estimated 1.0-2.0 | Based on similar structures; indicates moderate lipophilicity |

| pKa | Estimated 8-9 for the 4-hydroxyl group | Based on typical values for 4-hydroxyquinolines |

Synthesis and Production Methods

The synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be approached through several established methods for quinoline derivatives, with appropriate modifications to introduce the specific substituent pattern. The development of efficient and scalable synthetic routes is crucial for enabling further research on this compound and its potential applications.

Classical Synthetic Approaches

Several classical methods for quinoline synthesis can be adapted for the preparation of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. The Conrad-Limpach synthesis represents one of the most relevant approaches, involving the reaction of a β-ketoester (such as dimethyl malonate) with an appropriately substituted aniline (2-methylaniline in this case), followed by thermal cyclization at elevated temperatures. This method typically produces 4-hydroxyquinolines with good regioselectivity and has been widely used for the synthesis of similar compounds.

The Gould-Jacobs reaction provides another viable synthetic route, involving the reaction of 2-methylaniline with dimethyl acetylenedicarboxylate to form an intermediate that can undergo thermal cyclization to yield the desired quinoline scaffold. This approach may offer advantages in terms of reaction conditions and yields for certain substitution patterns. The reaction typically proceeds through a Michael addition followed by cyclization, and the resulting product can be selectively hydrolyzed to obtain the desired carboxylate ester at position 2.

The Camps cyclization, which involves the base-catalyzed cyclization of appropriately substituted anilides, represents another potential synthetic approach. This method would require the preparation of a suitable anilide intermediate from 2-methylaniline, followed by cyclization under basic conditions to generate the 4-hydroxyquinoline scaffold. Subsequent esterification of the resulting carboxylic acid would yield the target compound.

Modern Synthetic Methodologies

Recent advances in synthetic methodology have provided alternative approaches that may offer advantages in terms of reaction conditions, yields, or environmental impact. Transition metal-catalyzed reactions, particularly those employing palladium or copper catalysts, have been successfully applied to the synthesis of various quinoline derivatives and could potentially be adapted for the preparation of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. These approaches often allow for milder reaction conditions and potentially higher yields, though they may involve higher costs due to the use of precious metal catalysts.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reactions and improving yields in heterocyclic chemistry. Application of microwave irradiation to traditional quinoline synthesis methods, such as the Conrad-Limpach or Gould-Jacobs reactions, could potentially reduce reaction times from hours to minutes while maintaining or improving yields. This approach may be particularly valuable for laboratory-scale preparation of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate for research purposes.

Flow chemistry techniques represent another modern approach that could be applied to the synthesis of this compound. Continuous flow reactors can offer advantages in terms of heat and mass transfer, allowing for better control of reaction conditions and potentially improved yields and selectivity. This approach may be particularly valuable for scaling up the synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate for larger-scale applications.

Table 2 summarizes the key synthetic approaches for Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, including the reagents, advantages, and limitations of each method.

| Synthetic Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Conrad-Limpach Synthesis | 2-methylaniline, dimethyl malonate | Well-established methodology | Harsh reaction conditions may be required |

| Gould-Jacobs Reaction | 2-methylaniline, dimethyl acetylenedicarboxylate | Good yields for similar compounds | Requires handling of reactive acetylenedicarboxylate |

| Camps Cyclization | Appropriately substituted anilide | Regioselective for 4-hydroxyquinolines | Multi-step process required |

| Transition Metal-Catalyzed Approach | Palladium or copper catalysts, suitable precursors | Milder conditions, potentially higher yields | Higher cost due to precious metal catalysts |

Analytical Methods for Characterization

Comprehensive characterization of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is essential for confirming its structure, assessing its purity, and understanding its properties. A combination of spectroscopic, chromatographic, and other analytical techniques provides complementary information for thorough characterization of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful techniques for structural elucidation of organic compounds like Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Proton (¹H) NMR would reveal characteristic signals for the aromatic protons of the quinoline ring system, typically appearing in the range of 7.0-8.5 ppm. The methyl group at position 8 would produce a singlet around 2.0-2.5 ppm, while the methyl ester group would show a characteristic singlet at approximately 3.8-4.0 ppm. The hydroxyl proton at position 4 might appear as a broad signal, potentially variable in position depending on concentration and solvent effects, due to its ability to participate in hydrogen bonding.

Carbon (¹³C) NMR spectroscopy would provide valuable information about the carbon framework of the molecule. The carbonyl carbon of the ester group would typically appear around 165-175 ppm, while the aromatic carbons of the quinoline system would produce signals in the range of 110-160 ppm. The methyl carbon at position 8 would likely appear around 15-25 ppm, and the methyl carbon of the ester group would produce a signal around 50-55 ppm. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC could provide additional information about connectivity and confirm the structural assignment.

Infrared (IR) spectroscopy would reveal characteristic bands for the functional groups present in Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. The hydroxyl group would typically produce a broad band in the region of 3300-3500 cm⁻¹, though this might be influenced by hydrogen bonding effects. The ester carbonyl would show a strong absorption band around 1700-1750 cm⁻¹, while the aromatic C=C and C=N stretching vibrations would produce multiple bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester and the hydroxyl group would appear in the fingerprint region, typically around 1200-1300 cm⁻¹.

Mass Spectrometry and Chromatographic Methods

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Electron ionization (EI) mass spectrometry would typically show a molecular ion peak at m/z ≈ 217, corresponding to the molecular weight of the compound. Characteristic fragmentation might include loss of the methoxy group from the ester (M-31), loss of the entire methyl ester group, and various fragmentations of the quinoline ring system. High-resolution mass spectrometry (HRMS) would provide precise molecular formula confirmation through accurate mass measurement.

For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) would be the methods of choice. Reverse-phase HPLC using C18 columns would be particularly suitable for this compound, potentially with UV detection at wavelengths characteristic of the quinoline chromophore (typically around 254 nm and 330 nm). Mass spectrometry could also be coupled with HPLC (LC-MS) for simultaneous identification and quantification.

X-ray crystallography, when suitable crystals can be obtained, would provide definitive three-dimensional structural information, including bond lengths, angles, and intermolecular packing arrangements. This technique would be particularly valuable for confirming aspects such as the preferred tautomeric form in the solid state and any interesting intermolecular interactions such as hydrogen bonding or π-stacking.

Table 3 summarizes the key analytical techniques for characterization of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate and the information they provide.

| Technique | Information Provided | Expected Key Features |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environments and connectivity | Signals for aromatic protons (6.0-8.5 ppm), 8-methyl group (2.0-2.5 ppm), methyl ester (3.5-4.0 ppm) |

| ¹³C NMR Spectroscopy | Carbon environments | Carbonyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), methyl carbons (10-55 ppm) |

| IR Spectroscopy | Functional group identification | OH stretch (3300-3500 cm⁻¹), C=O stretch (1700-1750 cm⁻¹), aromatic bands (1400-1600 cm⁻¹) |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak at m/z ≈ 217, characteristic quinoline fragmentation |

| HPLC | Purity assessment | Retention time dependent on specific conditions |

| UV-Visible Spectroscopy | Electronic transitions | Characteristic absorption for quinoline chromophore (270-350 nm) |

| Biological Activity | Mechanism | Related Quinoline Derivatives |

|---|---|---|

| Antibacterial | DNA gyrase inhibition | Fluoroquinolones |

| Anti-inflammatory | Inhibition of inflammatory mediators | Various 4-hydroxyquinoline derivatives |

| Antimalarial | Multiple proposed mechanisms | Chloroquine, mefloquine |

| Anticancer | Kinase inhibition, DNA intercalation | Various quinoline-based compounds |

| Antioxidant | Free radical scavenging | Hydroxylated quinolines |

Research Developments and Future Directions

The field of quinoline chemistry continues to evolve, with ongoing research expanding our understanding of compounds like Methyl 4-hydroxy-8-methylquinoline-2-carboxylate and discovering new applications and properties. Current research trends and future directions offer valuable insights into the potential trajectory of investigations involving this compound.

Recent Synthetic Advances

Recent advances in synthetic methodology have opened new avenues for the preparation of functionalized quinolines like Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Green chemistry approaches represent a significant trend, focusing on reducing the environmental impact of chemical synthesis through strategies such as solvent-free conditions, use of renewable reagents, or development of catalytic processes that minimize waste generation. These approaches could be applied to the synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate to develop more sustainable production methods.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of reaction control, scalability, and safety. Application of flow chemistry techniques to the synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate could potentially improve yields, reduce reaction times, and facilitate scale-up for larger-scale production. The controlled environment of flow reactors may be particularly advantageous for reactions involving sensitive intermediates or requiring precise temperature control.

Photochemical and electrochemical methods represent additional emerging approaches that could be applied to the synthesis of quinoline derivatives like Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. These methods often allow for mild reaction conditions and can enable transformations that are challenging by traditional thermal methods. The development of selective and efficient catalytic systems, particularly those utilizing earth-abundant metals rather than precious metals, represents another important direction for future synthetic advances.

Challenges and Future Research Directions

Despite the potential applications of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, several challenges must be addressed through future research. If considered for pharmaceutical applications, issues such as solubility, bioavailability, and metabolic stability would need to be thoroughly investigated. The compound's moderate predicted lipophilicity suggests potential limitations in aqueous solubility, which might require formulation strategies or structural modifications to address.

The development of structure-activity relationships through the synthesis and evaluation of structural analogs represents an important direction for future research. Systematic modification of the substituents at positions 2, 4, and 8 could provide valuable insights into the structural features required for specific biological activities and potentially lead to the discovery of derivatives with enhanced properties. Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, could guide these experimental efforts by predicting the effects of structural modifications on activity and properties.

Integration of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate or its derivatives into more complex molecular architectures represents another promising research direction. The compound could serve as a building block for the construction of molecules with multiple pharmacophores, potentially leading to multifunctional agents with novel biological profiles. Exploration of metal complexation capabilities could reveal applications in catalysis, sensing, or as metallodrugs with unique mechanisms of action.

The future of research on Methyl 4-hydroxy-8-methylquinoline-2-carboxylate will likely involve interdisciplinary approaches combining synthetic chemistry, computational modeling, biological evaluation, and materials science to fully explore the potential of this compound and its derivatives. Such comprehensive investigations could potentially reveal valuable applications that extend beyond the traditional scope of quinoline chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume